![molecular formula C17H21N3O4S B4392910 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4392910.png)
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide, also known as EPAG or GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen synthesis, insulin signaling, cell cycle progression, and apoptosis. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to the downstream effects of GSK-3 inhibition.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has several advantages for lab experiments, including its potency and selectivity for GSK-3 inhibition. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied in various in vitro and in vivo models, making it a well-established tool for studying the role of GSK-3 in various diseases. However, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has some limitations, including its low solubility in water and potential off-target effects.
Direcciones Futuras
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has significant potential for therapeutic applications in various diseases, and future research is needed to explore its full potential. Some future directions for N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide research include the development of more potent and selective GSK-3 inhibitors, the investigation of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide's effects on other cellular pathways, and the exploration of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide's potential as a therapeutic agent in various diseases. Additionally, further research is needed to optimize the synthesis method of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide to improve its solubility and reduce potential off-target effects.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-20(13-17(21)19-12-14-5-4-10-18-11-14)25(22,23)16-8-6-15(24-2)7-9-16/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACKKZIBULBMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



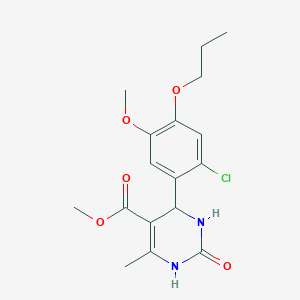
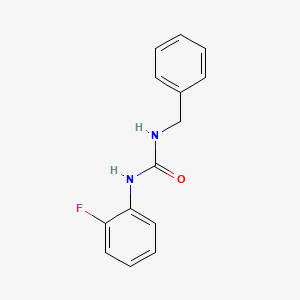
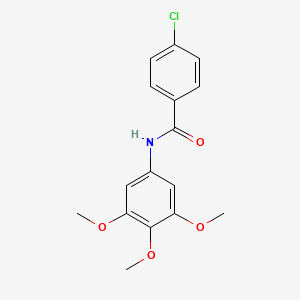
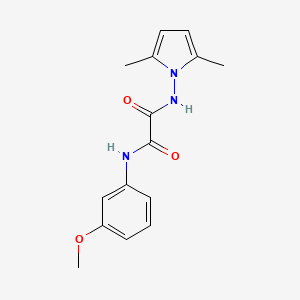
![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
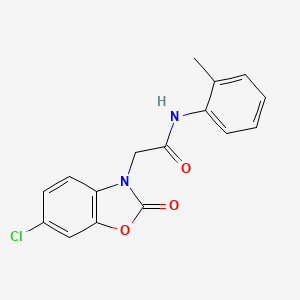
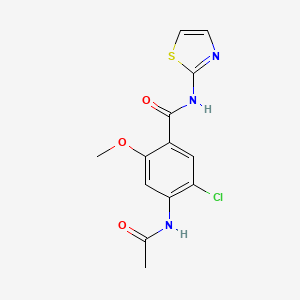
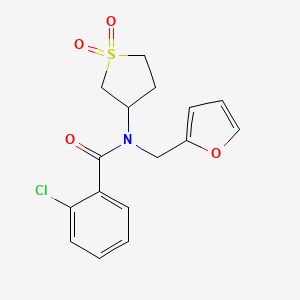

![methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4392898.png)
![1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4392905.png)